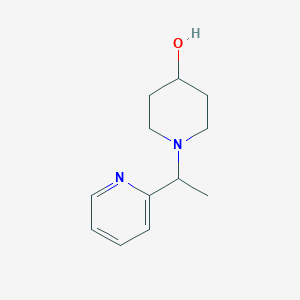

1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-pyridin-2-ylethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(12-4-2-3-7-13-12)14-8-5-11(15)6-9-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVAEXQMFRVBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275401 | |

| Record name | 4-Piperidinol, 1-[1-(2-pyridinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-72-3 | |

| Record name | 4-Piperidinol, 1-[1-(2-pyridinyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-[1-(2-pyridinyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Piperidine and Pyridine Moieties in Medicinal Chemistry Research

The foundational elements of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, namely the piperidine (B6355638) and pyridine (B92270) rings, are ubiquitous in medicinal chemistry and drug design. nih.govresearchgate.netnih.gov Their widespread presence in pharmaceuticals underscores their importance as "privileged scaffolds," structural frameworks that are frequently found to interact with a variety of biological targets. researchgate.netnih.gov

Pyridine: The pyridine ring is a six-membered aromatic heterocycle that is a cornerstone in numerous therapeutic agents. nih.gov It is a key structural unit in both natural alkaloids and synthetic drugs. nih.gov In biological systems, the pyridine ring of nicotinamide adenine dinucleotide (NAD) is crucial for redox reactions. nih.gov Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it highly effective for binding to proteins and enzymes. Drugs containing the pyridine moiety are employed across a vast range of treatments, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov

Piperidine: As the saturated counterpart to pyridine, the piperidine ring is one of the most significant synthetic fragments in drug design. nih.govmdpi.com This six-membered nitrogen-containing heterocycle is present in over twenty classes of pharmaceuticals and a multitude of natural alkaloids. nih.govmdpi.com The flexibility of the sp3-hybridized piperidine ring allows it to adopt various conformations, enabling it to fit into the binding sites of diverse biological targets. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic properties. researchgate.netscielo.org.mx The piperidin-4-ol substructure, specifically, is used as a pharmaceutical intermediate in the synthesis of various medicines.

The combination of these two moieties within a single molecule, as seen in this compound, offers a compelling platform for medicinal chemists to explore new pharmacological profiles.

| Moiety | Significance in Medicinal Chemistry | Examples of Therapeutic Areas |

| Pyridine | A prevalent aromatic N-heterocycle in FDA-approved drugs and natural alkaloids, crucial for biological redox reactions (NAD/NADH) and capable of various molecular interactions. nih.gov | Antimicrobial, Antiviral, Anticancer, Antihypertensive, Anti-inflammatory. nih.gov |

| Piperidine | An essential saturated N-heterocycle found in numerous pharmaceuticals and alkaloids; its conformational flexibility allows for binding to diverse biological targets. researchgate.netnih.govmdpi.com | Anticancer, Antiviral, Antimalarial, Analgesic, Anti-Alzheimer's, Antipsychotic. researchgate.net |

Rationale for Comprehensive Research on Novel Heterocyclic Chemical Entities

Strategies for Piperidine (B6355638) Ring Formation in the Synthesis of this compound

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its synthesis has been the subject of extensive research, leading to the development of numerous robust methods. A common and direct approach to synthesizing the specific target molecule, this compound, involves the reductive amination of 2-acetylpyridine (B122185) with piperidin-4-ol. This method is highly efficient for forming the crucial C-N bond that links the pyridinylethyl side chain to the piperidine nitrogen.

Hydrogenation and Reduction Methods for Pyridine (B92270) Precursors

One of the most fundamental and widely used methods for the synthesis of the piperidine ring is the hydrogenation of pyridine precursors. This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. Various catalytic systems and reducing agents have been developed to achieve this transformation with high efficiency and stereoselectivity.

Catalytic hydrogenation typically employs transition metal catalysts such as platinum, palladium, rhodium, and ruthenium, often supported on carbon. For instance, the hydrogenation of pyridine derivatives can be achieved using catalysts like platinum oxide (PtO2) under hydrogen pressure. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the desired piperidine product.

Recent advancements have focused on developing more sustainable and milder reduction methods. Electrocatalytic hydrogenation has emerged as a promising alternative, utilizing electricity to drive the reduction of pyridines to piperidines at ambient temperature and pressure, thereby avoiding the need for high-pressure hydrogen gas. nih.gov

Table 1: Selected Catalytic Systems for the Hydrogenation of Pyridine Derivatives

| Catalyst | Reducing Agent | Conditions | Product | Reference |

| Rhodium(I) complex/Pinacol borane | - | Diastereoselective dearomatization/hydrogenation | All-cis-(multi)fluorinated piperidines | unesp.br |

| Ruthenium(II) complex | Sodium tetrahydroborate | Asymmetric hydrogenation | Chiral aminofluoropiperidine | unesp.br |

| Iridium(I) complex with P,N-ligand | H2 | Asymmetric hydrogenation of pyridinium (B92312) salts | Chiral 2-substituted piperidines | unesp.br |

| Platinum oxide (PtO2) | H2 | 50-70 bar, glacial acetic acid, room temp. | Substituted piperidines | chim.it |

This table is for illustrative purposes and may not be exhaustive.

Intramolecular and Intermolecular Cyclization Approaches

Cyclization reactions provide a powerful tool for the construction of the piperidine ring from acyclic precursors. These can be broadly categorized into intramolecular and intermolecular approaches.

Intramolecular cyclization involves the formation of the piperidine ring from a single molecule containing both the nitrogen atom and a reactive functional group that can undergo ring closure. A variety of methods fall under this category, including:

Reductive amination of dicarbonyl compounds: A linear precursor containing two carbonyl groups can undergo a double reductive amination with an amine to form the piperidine ring. nih.gov

Radical cyclization: Radical-mediated C-H amination/cyclization can be initiated through electrolysis or the use of copper catalysts to form the piperidine ring. unesp.br

Metal-catalyzed cyclization: Transition metals like gold and palladium can catalyze the cyclization of unsaturated amines to form substituted piperidines. unesp.br

Intermolecular cyclization involves the reaction of two or more different molecules to construct the piperidine ring. A prominent example is the condensation of an amine with a dicarbonyl compound, followed by cyclization and reduction. unesp.br

Multicomponent Reactions (MCRs) in Piperidine Synthesis

Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials. This approach offers high atom economy and operational simplicity. Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. These reactions often involve a cascade of reactions, such as condensation, Michael addition, and cyclization, to rapidly build the piperidine ring with multiple points of diversity.

Metal-Catalyzed Synthetic Routes for Substituted Piperidines

Transition metal catalysis has revolutionized the synthesis of substituted piperidines, enabling the formation of C-C and C-N bonds with high levels of control over regio- and stereoselectivity. Various metal-catalyzed reactions are employed, including:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the N-arylation of piperidines. nih.gov

C-H activation/functionalization: Direct functionalization of C-H bonds on the piperidine ring or its precursors allows for the introduction of various substituents in a highly efficient manner.

Strategies for Pyridine Ring Functionalization and Derivatization Relevant to this compound

The pyridine ring is a key component of the target molecule, and its synthesis and functionalization are crucial steps. The precursor, 2-acetylpyridine, is a readily available starting material for the synthesis of the 1-(pyridin-2-yl)ethyl side chain.

Condensation and Cyclization Reactions for Pyridine Core Construction

Several classic and modern named reactions are available for the de novo synthesis of the pyridine ring. These methods typically involve the condensation of carbonyl compounds with a nitrogen source, followed by cyclization and aromatization.

Hantzsch Pyridine Synthesis: This is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. reddit.com This method is highly versatile for the synthesis of substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. nih.govnih.gov Modifications to this method have been developed to allow for one-pot procedures under milder conditions using acid catalysis. nih.gov

Table 2: Comparison of Classic Pyridine Synthesis Methods

| Reaction Name | Reactants | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium acetate | Multi-component reaction, forms dihydropyridine intermediate requiring oxidation. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Two-step process, forms trisubstituted pyridines directly. |

This table provides a simplified overview.

C-H Functionalization Approaches for Pyridine Modifications

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds, including pyridine derivatives. researchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For the synthesis of analogues of this compound, C-H functionalization offers a direct route to introduce substituents onto the pyridine ring.

Transition-metal catalysis is a cornerstone of C-H functionalization. nih.gov Various metals, including palladium, rhodium, iridium, and rare-earth metals, have been shown to effectively catalyze the coupling of pyridine C-H bonds with a range of partners. nih.govresearchgate.net For instance, the ortho-C(sp²)–H alkylation of 2-alkylpyridines with alkenes can be achieved with high activity using rare-earth metal complexes, providing a direct route to elaborate the ethyl side chain of the target molecule or its precursors. researchgate.net

The regioselectivity of C-H functionalization on the pyridine ring is a significant challenge due to the presence of multiple C-H bonds with different reactivities. researchgate.net While functionalization at the C2 and C4 positions is often favored due to the electronic nature of the pyridine ring, recent advances have enabled more challenging meta-C3 functionalization. nih.gov This is often achieved through the use of specialized directing groups or catalyst systems that can overcome the inherent reactivity of the pyridine nucleus.

Recent research has also explored the use of pyridine N-oxides as hydrogen atom transfer (HAT) agents in photoredox catalysis to achieve C-H alkylation. acs.orgunc.edu This method allows for the functionalization of unactivated C(sp³)–H bonds, which could be applied to modify the piperidine ring or the ethyl linker in the target molecule.

Table 1: Examples of C-H Functionalization Reactions for Pyridine Derivatives

| Catalyst System | Reactants | Product Type | Regioselectivity | Reference |

|---|---|---|---|---|

| Imidazolin-2-iminato-ligated rare-earth alkyl complexes | 2-alkylpyridines, alkenes | ortho-alkylated 2-alkylpyridines | High for C2-alkylation | researchgate.net |

| Acridinium photoredox catalyst and pyridine N-oxides | Aliphatic C-H substrates, olefins | C-H alkylated products | Dependent on substrate | acs.orgunc.edu |

| Pd(II)/phenanthroline | Pyridines, aryl halides | C3-arylated pyridines | High for C3-arylation | nih.gov |

Advanced Synthetic Techniques (e.g., Green Chemistry, Continuous Flow) for Pyridine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to enhance sustainability. rasayanjournal.co.inresearchgate.net This includes the use of environmentally benign solvents, catalysts, and energy sources. Microwave-assisted synthesis, for example, has been shown to accelerate the formation of pyridine derivatives in one-pot multicomponent reactions, leading to excellent yields and shorter reaction times. nih.gov The use of green solvents and microwave irradiation represents a significant step towards more sustainable chemical production. researchgate.net

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of pyridine and piperidine derivatives, including improved safety, scalability, and efficiency. tulane.eduacs.orgacs.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. tulane.eduacs.orgacs.org A practical continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines has been developed, demonstrating the potential of this technology for producing key intermediates for compounds like this compound. tulane.eduacs.orgacs.org This method provides rapid and scalable access to enantioenriched α-substituted piperidines in high yields and with excellent diastereoselectivity. tulane.eduacs.orgacs.org

The development of one-pot syntheses for pyridine derivatives further aligns with the goals of green chemistry by reducing the number of purification steps and minimizing waste. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Piperidine Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | tulane.eduacs.orgacs.org |

| Scalability | Challenging | Straightforward | tulane.eduacs.orgacs.org |

| Safety | Handling of hazardous reagents in large quantities | In-situ generation and immediate use of hazardous reagents | organic-chemistry.org |

| Process Control | Limited | Precise control over parameters | durham.ac.uk |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound and Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. The target molecule, this compound, possesses a stereocenter at the carbon atom connecting the pyridine and piperidine rings. Therefore, controlling the stereochemistry at this center is of paramount importance. Stereoselective synthesis aims to produce a single stereoisomer, which can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

For analogues of the target molecule with multiple stereocenters, diastereoselective synthesis becomes crucial for controlling the relative stereochemistry.

Asymmetric Catalysis in Heterocycle Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral pyridine and piperidine derivatives. chim.it The development of chiral ligands that can effectively coordinate with a metal center and induce stereoselectivity in a catalytic reaction is a key area of research. sci-hub.seacs.org

For the synthesis of the chiral pyridine moiety, catalytic asymmetric reactions such as additions to unsaturated bonds, reductions of ketones or imines, and cross-coupling reactions have been successfully employed. chim.it For instance, chiral pyridine-oxazoline (Pyox) ligands have shown great potential in a variety of asymmetric transformations. sci-hub.sersc.org A catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines has been established to produce a library of chiral pyridine-oxazolines. rsc.org

In the context of the piperidine ring, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. nih.gov This strategy offers a modular approach to a variety of chiral piperidine derivatives.

Table 3: Asymmetric Catalytic Methods for Pyridine and Piperidine Synthesis

| Reaction Type | Catalyst/Ligand | Substrate | Product | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Heine Reaction | Ytterbium(III)–N,N′-dioxide complex | meso-N-(2-picolinoyl)-aziridines | Chiral pyridine-oxazolines | Up to 98% ee | rsc.org |

| Reductive Heck Reaction | Rhodium/Chiral Diene | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | 3-Substituted tetrahydropyridines | High ee | nih.gov |

| C–H Borylation | Iridium/CPU-containing N,B-bidentate ligand | Aromatic C-H bonds | Chiral borylated arenes | High ee | acs.org |

Diastereoselective Approaches to Novel Stereoisomers

For analogues of this compound with additional stereocenters, for example, on the piperidine ring, diastereoselective synthesis is essential. This involves controlling the relative configuration of multiple stereocenters within the same molecule.

A number of methods have been developed for the diastereoselective synthesis of polysubstituted piperidines. nih.govresearchgate.netresearchgate.netnih.gov Visible-light-driven radical silylative cyclization of aza-1,6-dienes has been shown to produce densely functionalized piperidines with good to excellent diastereoselectivity. nih.gov Another approach involves a boronyl radical-catalyzed (4+2) cycloaddition to access piperidines with substituents at the 3, 4, and 5-positions with high diastereoselectivity. researchgate.netresearchgate.netnih.gov

The diastereoselectivity of these reactions is often influenced by the steric and electronic properties of the substrates and the catalyst. For instance, in the synthesis of 2,4-disubstituted piperidines, the order of the reaction sequence can be changed to control the reaction's selectivity, providing access to different diastereomers. acs.org Hydrogenation of substituted pyridines is another common method to produce cis-substituted piperidines diastereoselectively. nih.govwhiterose.ac.uk

Table 4: Diastereoselective Methods for the Synthesis of Substituted Piperidines

| Method | Reactants | Key Features | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Visible-Light-Driven Silylative Cyclization | Aza-1,6-dienes | Atom-economical, stereoselective | Poor to excellent | nih.gov |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | 3-Aroyl azetidines, alkenes | Metal-free, high modularity | Generally high | researchgate.netresearchgate.netnih.gov |

| Hydrogenation of Substituted Pyridines | Disubstituted pyridines | Access to cis-piperidines | High | nih.govwhiterose.ac.uk |

| N-Acylpiperidine Chemistry | N-Acylated piperidines | Control of selectivity by reaction sequence | High | acs.org |

Comprehensive Spectroscopic and Chromatographic Characterization of 1 1 Pyridin 2 Yl Ethyl Piperidin 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural AssignmentNMR spectroscopy is a primary technique for elucidating the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR): This technique would identify all unique proton environments in the 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol molecule. The spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, the ethyl linker, and the hydroxyl group. Key information derived would include the chemical shift (position of the signal), integration (number of protons), and multiplicity (splitting pattern), which reveals adjacent protons.

¹³C NMR (Carbon-13 NMR): This experiment would detect all unique carbon atoms. The resulting spectrum would show individual peaks for each carbon in the pyridine and piperidine rings, as well as the ethyl group, providing a carbon "fingerprint" of the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, showing which protons are directly connected through chemical bonds, helping to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule, such as linking the ethyl group to both the pyridine and piperidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, even if they are not directly bonded. This provides critical information about the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern AnalysisHRMS is a powerful technique used to determine the precise mass of a molecule and its fragments. This allows for the confident determination of its elemental composition and molecular formula. The analysis would also reveal a characteristic fragmentation pattern, which occurs when the molecule breaks apart in the mass spectrometer. Analyzing these fragments provides further confirmation of the compound's structure.

Without access to peer-reviewed experimental data or a reliable spectral database for this compound, any attempt to populate the requested data tables and detailed findings would be conjectural.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar and thermally labile molecules like this compound. wikipedia.org In positive ion mode, the compound readily forms a protonated molecule, [M+H]⁺, due to the presence of basic nitrogen atoms in the pyridine and piperidine rings. This technique allows for the accurate determination of the molecular weight of the compound.

The ESI-MS spectrum is typically dominated by the pseudomolecular ion, providing clear evidence of the compound's molecular mass. The high sensitivity of ESI-MS makes it a powerful tool for detecting even trace amounts of the analyte. scielo.br The fragmentation pattern can be controlled by adjusting instrumental parameters, which provides preliminary structural information. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for the detailed structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule ([M+H]⁺) is selected as the precursor ion for collision-induced dissociation (CID).

The fragmentation pathways observed in MS/MS spectra provide a fingerprint of the molecule's structure. Common fragmentation patterns for piperidine-containing compounds include the neutral loss of water (H₂O) from the hydroxyl group and cleavage at various points of the piperidine ring. nih.govresearchgate.net The presence of the pyridine ring introduces additional fragmentation pathways, often involving the stable pyridine moiety. nih.gov The fragmentation of the ethyl linker between the two ring systems is also a key diagnostic feature.

A proposed fragmentation scheme can be constructed based on the analysis of related compounds. For instance, studies on similar piperidine alkaloids show that the primary fragmentation pathway often involves the neutral elimination of water. nih.gov The fragmentation of the bond between the ethyl group and the piperidine nitrogen is also a common cleavage point.

Table 1: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 221.16 | 203.15 | H₂O | Loss of water from the piperidinol ring |

| 221.16 | 120.08 | C₆H₁₃NO | Cleavage yielding the pyridinylethyl fragment |

| 221.16 | 106.06 | C₇H₁₅N | Cleavage yielding the protonated pyridine-vinyl fragment |

| 221.16 | 84.08 | C₈H₉N | Piperidine ring fragment after cleavage |

Note: This table is predictive and based on common fragmentation patterns of related structures.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to characterize the electronic transitions within a molecule, particularly its chromophores. The primary chromophore in this compound is the pyridine ring. researchgate.net The piperidine ring, being saturated, does not absorb significantly in the UV-Vis region. nist.gov

The UV-Vis spectrum of pyridine in a neutral solvent typically displays two main absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.netias.ac.in The intense band at shorter wavelengths (around 200-220 nm) is attributed to the π→π* transition, while a weaker, more structured band at longer wavelengths (around 250-270 nm) corresponds to the n→π* transition of the non-bonding electrons on the nitrogen atom. researchgate.netsielc.com The exact position and intensity of these bands can be influenced by the solvent polarity and the substituents on the pyridine ring. ias.ac.in

Table 2: Typical UV-Vis Absorption Data for Pyridine Chromophore

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

| ~254 nm | ~2,000 M⁻¹cm⁻¹ | n→π |

| ~202 nm | ~7,500 M⁻¹cm⁻¹ | π→π |

Note: Data is characteristic for the pyridine chromophore; specific values for the target compound may vary. sielc.com

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD provides precise information on bond lengths, bond angles, and stereochemistry, confirming the absolute structure of the molecule. Powder XRD (PXRD) is used to analyze the bulk crystalline form of a material, identifying its crystal lattice and providing a unique fingerprint for different polymorphic forms.

While specific single-crystal XRD data for this compound is not widely published, analysis of related heterocyclic compounds demonstrates the utility of this technique. researchgate.net PXRD patterns for pyridine-containing materials show characteristic peaks whose positions and intensities are dependent on the crystal structure. researchgate.netrsc.org Such analysis would be critical for identifying different solid-state forms and ensuring batch-to-batch consistency in a manufacturing setting.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds. For a polar compound like this compound, reversed-phase HPLC is the most common approach.

A typical HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to one of the absorption maxima of the pyridine chromophore (e.g., 254 nm). sielc.com This method can effectively separate the main compound from synthesis-related impurities and degradation products. Furthermore, chiral HPLC columns could be employed to separate enantiomers if the compound is chiral and exists as a racemic mixture.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. cdc.govwikipedia.org For this compound, derivatization may sometimes be employed to increase volatility and improve peak shape, although direct analysis is often possible. mdpi.com

In a typical GC-MS analysis, the compound is separated on a capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5MS), before entering the mass spectrometer. mdpi.com The mass spectrometer is typically operated in electron ionization (EI) mode, which is a hard ionization technique that produces extensive fragmentation. nih.gov The resulting mass spectrum provides a characteristic fragmentation pattern that can be used for structural confirmation and library matching. The fragmentation in EI-MS is often more complex than in ESI-MS/MS, providing complementary structural information. Common fragments would include ions corresponding to the pyridine and piperidine rings. nist.govnih.gov

Table 4: Representative GC-MS Method Parameters

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Advanced Computational Chemistry and Molecular Modeling Investigations of 1 1 Pyridin 2 Yl Ethyl Piperidin 4 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics and intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) for Molecular Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is frequently employed to determine optimized molecular geometries, energies, and other physical properties of piperidine (B6355638) derivatives. researchgate.netcolab.ws For 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311+G(d,p), can be used to find the lowest energy conformation of the molecule. researchgate.net

The process involves an iterative geometry optimization that minimizes the forces on each atom, resulting in a stable structure. From this optimized geometry, key structural parameters can be extracted. The piperidine ring is expected to adopt a stable chair conformation. mdpi.com The calculations would provide precise values for bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-O (hydroxyl) | 1.42 Å | |

| N-C (piperidine ring) | 1.47 Å | |

| C-N (ethyl linker to piperidine) | 1.48 Å | |

| C-C (pyridine to ethyl) | 1.52 Å | |

| Bond Angles | ||

| C-O-H | 109.5° | |

| C-N-C (in piperidine) | 112.0° | |

| Dihedral Angles | ||

| C-C-N-C (ethyl-piperidine) | -175° |

Note: The data in this table is representative of typical values obtained from DFT calculations for similar molecular structures and serves as an illustrative example.

These geometric parameters are crucial for understanding the molecule's shape and steric profile, which in turn influence its interactions with other molecules.

Ab Initio Methods for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to calculating the electronic properties of a molecule from first principles, without reliance on empirical data. mdpi.comresearchgate.net These calculations yield information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. espublisher.com A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. Analysis of the molecular electrostatic potential (MEP) map, derived from these calculations, can identify the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group are expected to be electron-rich regions.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and reactivity |

Note: This table contains hypothetical data illustrative of results from ab initio calculations for analogous compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes and interactions in a simulated environment. researchgate.net

Conformational Landscape Exploration

MD simulations are used to explore the conformational landscape of flexible molecules like this compound. researchgate.net By simulating the molecule's motion over a period, typically nanoseconds, a trajectory of atomic positions is generated. colab.wsmdpi.com This trajectory can be analyzed to identify the most stable and frequently occurring conformations.

Key analyses include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the simulation and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.comnih.gov For the title compound, this analysis would likely reveal flexibility in the ethyl linker and the relative orientation of the pyridine ring with respect to the piperidine scaffold. The piperidine ring itself is expected to remain predominantly in a chair conformation, though ring flipping could be observed.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model solvent molecules (such as water using the TIP3P model) to study these effects. nih.gov Simulations run in different solvents can reveal how intermolecular interactions, especially hydrogen bonding, affect the conformational preferences of this compound. researchgate.net

In an aqueous environment, the hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, forming interactions with water molecules. These interactions can stabilize certain conformations over others. The analysis of the solvent-accessible surface area (SASA) can provide further information on how the molecule presents itself to its environment. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor or protein target). mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing binding modes. nih.govnih.gov

For this compound, a docking study would involve a specific protein target. Given the prevalence of the piperidine scaffold in pharmacologically active molecules, potential targets could include G-protein coupled receptors, ion channels, or enzymes like acetylcholinesterase. nih.govnih.gov

The study would predict the binding pose of the compound within the protein's active site and calculate a docking score, which estimates the binding affinity. The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: The hydroxyl group is a potential hydrogen bond donor, while the pyridine nitrogen is a potential acceptor.

Hydrophobic Interactions: The pyridine ring and parts of the piperidine ring can form hydrophobic contacts with nonpolar residues of the protein.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Cation-π Interactions: The protonated piperidine nitrogen could form cation-π interactions with aromatic residues. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Interaction Type | Ligand Group | Protein Residue | Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | ASP 155 (backbone C=O) | 2.1 Å |

| Hydrogen Bond | Pyridine (N) | LYS 88 (sidechain -NH3+) | 2.8 Å |

| Hydrophobic | Piperidine Ring | VAL 65, LEU 140 | N/A |

Note: This table presents a hypothetical binding mode to illustrate the type of data generated from a molecular docking study.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action at a specific biological target, guiding further experimental validation and lead optimization efforts.

Binding Site Prediction and Ligand Pose Generation

In the realm of computational drug discovery, understanding the interaction between a small molecule and its biological target is paramount. For the compound this compound, computational methods are employed to predict its binding site on a given protein target and to generate plausible binding poses. This process, known as molecular docking, is a critical step in structure-based drug design. wikipedia.org

The initial phase involves identifying potential binding pockets on the target protein's surface. These pockets are regions that are sterically and electrostatically favorable for ligand binding. Once a binding site is predicted, docking algorithms are utilized to explore the conformational space of the ligand within this site. These algorithms systematically generate a multitude of possible orientations and conformations of the ligand, referred to as poses. annals-csis.orgnih.gov The goal is to identify poses that are not only sterically feasible but also form favorable intermolecular interactions with the protein's amino acid residues. annals-csis.org The generation of these poses is a complex task, as it must account for the rotational and translational degrees of freedom of the ligand. annals-csis.orgresearchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

In the absence of a known 3D structure of the target protein, ligand-based methods become invaluable. patsnap.commdpi.com Pharmacophore modeling is a powerful ligand-based technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific target and elicit a biological response. frontiersin.orgmdpi.com

For this compound, a ligand-based pharmacophore model can be developed by identifying its key chemical features. These features include hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. frontiersin.org The spatial arrangement of these features defines the pharmacophore. This model then serves as a 3D query for searching large chemical databases to find other molecules that share the same pharmacophoric features and are therefore likely to bind to the same target. wikipedia.orgfrontiersin.org

The key pharmacophoric features of this compound are outlined in the table below.

| Feature | Description |

| Aromatic Ring | The pyridine ring can engage in pi-pi stacking or cation-pi interactions. |

| Hydrogen Bond Donor | The hydroxyl group (-OH) on the piperidine ring can donate a hydrogen bond. |

| Hydrogen Bond Acceptor | The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group can accept hydrogen bonds. |

| Positive Ionizable | The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing for ionic interactions. |

| Hydrophobic Group | The ethyl and piperidine moieties contribute to hydrophobic interactions. |

High-throughput virtual screening (HTVS) is a computational technique used to screen vast libraries of chemical compounds against a biological target to identify potential "hits". frontiersin.orgnih.gov The pharmacophore model developed for this compound can be employed as a filter in an HTVS workflow. nih.govbenthamscience.com

The process involves searching large chemical databases, which can contain millions of compounds, for molecules that match the defined pharmacophore query. frontiersin.org This allows for the rapid and cost-effective identification of a smaller, more manageable subset of compounds that have a higher probability of being active. patsnap.comfrontiersin.org These selected "hits" can then be subjected to further computational analysis, such as molecular docking, or prioritized for experimental testing. nih.gov The ultimate goal of HTVS is to enrich the pool of candidate molecules with those that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process. patsnap.com

Cheminformatics and Data Mining for Analogous Structure Analysis and Research Trend Identification

Cheminformatics and data mining are powerful tools for analyzing the vast landscape of chemical information. By applying these techniques to this compound, it is possible to identify structurally analogous compounds and uncover research trends associated with this chemical scaffold.

Analysis of chemical databases can reveal a multitude of compounds containing the pyridine and piperidine moieties. nih.govnih.gov These analogous structures may have been investigated for a wide range of biological activities. ijnrd.org Data mining of scientific literature and patent databases can provide insights into the therapeutic areas where these types of compounds have been most actively studied. For instance, pyridine-containing compounds have been explored in numerous therapeutic areas, including oncology and central nervous system disorders. nih.gov Similarly, the piperidine scaffold is a common feature in many approved drugs and is known to be a versatile building block in medicinal chemistry. nih.govsemanticscholar.org

By systematically analyzing this data, it is possible to identify emerging research trends. For example, there may be a growing interest in the use of pyridinyl-piperidine derivatives for a particular class of protein targets, such as kinases or G protein-coupled receptors. nih.govgenome.jp This information can be invaluable for guiding future research directions and for understanding the potential applications of novel compounds like this compound. The increasing application of piperidine derivatives in various therapeutic fields, such as antiviral and neurological treatments, highlights the ongoing expansion of their market and research focus. researchandmarkets.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 1 1 Pyridin 2 Yl Ethyl Piperidin 4 Ol Analogues

Principles of SAR Studies in the Context of Heterocyclic Scaffolds

SAR studies for compounds built around heterocyclic scaffolds like pyridine (B92270) and piperidine (B6355638) are fundamental to medicinal chemistry. ijpsr.com These studies aim to correlate the chemical structure of a molecule with its biological activity. For analogues of 1-(1-(Pyridin-2-yl)ethyl)piperidin-4-ol, this involves understanding how the spatial arrangement of atoms, physicochemical properties, and the electronic distribution within the pyridine and piperidine rings influence the interaction with a biological target.

The initial step in SAR studies is to identify the key structural features, or pharmacophores, that are essential for the compound's activity. For the this compound scaffold, several key features can be hypothesized to be important:

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can be crucial for interactions with biological targets. The aromatic nature of the ring allows for π-π stacking interactions. The position of the nitrogen atom and the substitution pattern on the ring can significantly alter the electronic properties and steric profile of the molecule.

The Piperidine Ring: The piperidine moiety is a saturated heterocycle, and its conformation (chair or boat) can influence the spatial orientation of its substituents. The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, potentially forming ionic interactions. The hydroxyl group at the 4-position of the piperidine ring can act as both a hydrogen bond donor and acceptor.

The Ethyl Linker: The ethyl bridge connecting the pyridine and piperidine rings provides a certain degree of conformational flexibility, which can be important for adopting an optimal binding conformation at the target site. The stereochemistry of the chiral center on this linker can also play a critical role in activity.

Once the key structural features have been identified, an iterative process of designing, synthesizing, and testing new analogues is employed to build a comprehensive SAR. This process allows for a systematic exploration of the chemical space around the lead compound. Each new analogue is designed to probe the effect of a specific structural modification, such as changing a substituent, altering the length of a linker, or introducing conformational constraints. The biological data obtained from these analogues are then used to refine the SAR model and guide the design of the next generation of compounds with improved activity and selectivity.

Systematic Design and Synthesis of Analogues for SAR Exploration

The systematic design and synthesis of analogues are at the heart of SAR exploration. For this compound, this involves the rational modification of both the piperidine and pyridine moieties, as well as an investigation into the effects of various substituents.

Piperidine Moiety Modifications:

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Introducing different alkyl or aryl groups can alter the lipophilicity, basicity, and steric bulk of the molecule, which can have a profound impact on its pharmacological properties.

Modification of the 4-hydroxyl group: The hydroxyl group can be esterified, etherified, or replaced with other functional groups (e.g., amino, fluoro) to probe the importance of its hydrogen bonding capacity.

Introduction of Substituents on the Piperidine Ring: Adding substituents at other positions on the piperidine ring can introduce conformational restrictions and provide additional points of interaction with the target.

Pyridine Moiety Modifications:

Positional Isomers: Moving the point of attachment of the ethylpiperidine side chain to the 3- or 4-position of the pyridine ring can significantly affect the molecule's geometry and electronic properties.

Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring can modulate its electronics (electron-donating or electron-withdrawing) and steric properties, thereby influencing its binding affinity.

The table below summarizes the potential modification strategies and their expected impact on the properties of the analogues.

| Moiety | Modification Strategy | Potential Impact on Properties |

| Piperidine | N-alkylation/arylation | Alters lipophilicity, basicity, and steric hindrance. |

| Modification/replacement of the 4-hydroxyl group | Modulates hydrogen bonding capacity and polarity. | |

| Introduction of substituents on the ring | Induces conformational constraints and provides new interaction points. | |

| Pyridine | Changing the attachment point of the side chain | Alters molecular geometry and electronic distribution. |

| Introduction of substituents on the ring | Modulates electronic properties (pKa), lipophilicity, and potential for specific interactions. |

The exploration of substituent effects is a cornerstone of SAR studies. By systematically varying the substituents on both the pyridine and piperidine rings, a detailed understanding of the electronic, steric, and hydrophobic requirements for optimal activity can be obtained. For instance, studies on related pyridine derivatives have shown that the presence of electron-donating groups like -OCH3 and -OH can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it. researchgate.netnih.gov

The following table presents hypothetical SAR data for analogues of this compound, illustrating how different substituents might influence biological activity.

| Compound ID | R1 (on Pyridine) | R2 (on Piperidine-N) | R3 (at Piperidine-4) | Relative Activity |

| Lead | H | H | OH | 1x |

| A1 | 4-Cl | H | OH | 5x |

| A2 | 4-OCH3 | H | OH | 2x |

| A3 | H | CH3 | OH | 0.5x |

| A4 | H | H | OCH3 | 0.1x |

| A5 | 4-Cl | H | F | 3x |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For analogues of this compound, a QSAR model could be developed using a training set of synthesized and tested compounds. Various molecular descriptors could be employed, including:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which quantify the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP) or calculated logP (clogP), which measure the lipophilicity of the compound.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, which encode information about branching and connectivity.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of a virtual library of analogues, thereby prioritizing the synthesis of the most promising candidates. Common QSAR methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning techniques. For instance, a QSAR study on pyridine derivatives for anticancer activity successfully used MLR to build a predictive model. chemrevlett.comchemrevlett.com Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to piperidine-based compounds to understand the 3D structural requirements for activity. nih.gov

The table below summarizes common QSAR descriptors and their relevance to the this compound scaffold.

| Descriptor Type | Example Descriptors | Relevance to the Scaffold |

| Electronic | Dipole Moment, HOMO/LUMO | Describes the reactivity and potential for electrostatic interactions of the pyridine and piperidine nitrogen atoms. |

| Steric | Molecular Volume, Surface Area | Relates to how well the molecule fits into the binding site of the biological target. |

| Hydrophobic | logP, clogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices | Encodes information about the overall shape and branching of the molecule. |

By integrating SAR and QSAR approaches, researchers can efficiently navigate the complex chemical space of this compound analogues to identify compounds with enhanced biological profiles.

Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Methodologies

QSAR methodologies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net These methods can be broadly categorized into 2D-QSAR and 3D-QSAR, depending on the dimensionality of the molecular descriptors used.

2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological, constitutional, and physicochemical properties. researchgate.netnih.gov For instance, in a study of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives, which are structurally related to the core scaffold of interest, a 2D-QSAR model was developed to elucidate the key physicochemical properties essential for their inhibitory activity. researchgate.net Such models are computationally less intensive and are valuable for identifying general structural requirements for activity.

3D-QSAR methods, on the other hand, use descriptors derived from the three-dimensional conformation of the molecules. nih.govnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent examples. nih.govnih.gov These methods align a series of molecules and calculate their steric and electrostatic fields (and in the case of CoMSIA, also hydrophobic, and hydrogen bond donor/acceptor fields) around them. nih.gov The resulting field values are then correlated with biological activity using statistical methods. For a series of piperazinyl-glutamate-pyridines, 3D-QSAR studies helped in understanding the spatial arrangement of bulky groups and electrostatic interactions that are favorable for their biological activity. tcmsp-e.com These 3D models provide a more detailed and intuitive visualization of the SAR, often represented as contour maps that highlight regions where modifications would likely enhance or diminish activity. nih.gov

A hypothetical 3D-QSAR study on analogues of this compound might reveal that bulky substituents on the pyridine ring are disfavored in a certain region due to steric hindrance, while an increase in electrostatic potential near the piperidinol oxygen is beneficial for activity.

Application of Statistical Methods (e.g., Hansch Analysis, Free-Wilson Analysis)

Hansch Analysis is a classic QSAR approach that correlates biological activity with physicochemical parameters using a linear or non-linear equation. slideshare.net This method assumes that the change in biological activity upon structural modification can be described by the changes in hydrophobic, electronic, and steric properties of the substituents. The general form of the Hansch equation is:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

where C is the molar concentration required to produce a certain biological effect, logP represents hydrophobicity, σ is the Hammett constant for electronic effects, and Es is the Taft steric parameter. slideshare.net

Biological Activity = μ + Σaᵢxᵢ

where μ is the average biological activity of the series, aᵢ is the activity contribution of the substituent at position i, and xᵢ is an indicator variable that is 1 if the substituent is present and 0 otherwise. slideshare.net This method is particularly useful when physicochemical parameters for the substituents are not available. scribd.com A mixed approach, combining both Hansch and Free-Wilson models, can also be employed to enhance the predictive power of the QSAR model. youtube.com

For a series of pyridine derivatives, a Hansch analysis might show a positive correlation with logP, indicating that increased lipophilicity enhances activity, while a negative correlation with the steric parameter for substituents on the piperidine ring might suggest that smaller groups are preferred at that position.

Molecular Descriptors and Their Application in SAR/QSAR Development

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. researchgate.net

Physicochemical Descriptors (e.g., logP, pKa)

Physicochemical descriptors are widely used in QSAR studies as they relate directly to the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

pKa : The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH. gitlab.io Since many drugs are weak acids or bases, their pKa influences their solubility, absorption, and interaction with biological targets. chemrxiv.org The pyridine nitrogen and the piperidine nitrogen in the parent compound are basic centers, and their pKa values will affect the charge state of the molecule at physiological pH, which in turn can impact receptor binding and cell penetration.

| Descriptor | Definition | Significance in SAR/QSAR |

|---|---|---|

| logP | Measure of lipophilicity (octanol-water partition coefficient). | Influences membrane permeability, absorption, and distribution. Often optimized for specific therapeutic targets (e.g., oral vs. CNS drugs). sailife.com |

| logD | Distribution coefficient at a specific pH, accounting for ionization. | Provides a more accurate measure of lipophilicity for ionizable compounds at physiological pH. acdlabs.com |

| pKa | Acid dissociation constant, indicating the strength of an acid or base. | Determines the ionization state of a molecule at a given pH, affecting solubility, receptor interaction, and cell penetration. gitlab.io |

Electronic and Steric Descriptors

Electronic Descriptors : These descriptors quantify the electronic properties of a molecule or its substituents. The Hammett constant (σ) is a classic example, representing the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. tjnpr.org For pyridine derivatives, modifying substituents can alter the electron density of the ring, which can be crucial for interactions with the biological target. nih.gov

Steric Descriptors : These descriptors relate to the size and shape of the molecule or its substituents. The Taft steric parameter (Es) is a commonly used steric descriptor. In the development of analogues, steric hindrance can prevent optimal binding to a receptor, so understanding the steric requirements of the binding site is vital. researchgate.net For example, SAR studies on piperidine-based compounds have shown that the size of the N-substituent can significantly impact activity at various transporters. nih.gov

Topological and Constitutional Descriptors

Constitutional Descriptors : These are the most straightforward descriptors and include counts of atoms, bonds, rings, and molecular weight. While simple, they can be effective in initial QSAR models.

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Electronic | Hammett constant (σ), Dipole moment | Electron distribution, charge, and polarizability. tjnpr.org |

| Steric | Taft steric parameter (Es), Molar refractivity (MR) | Size and shape of the molecule or substituents. researchgate.net |

| Topological | Wiener index, Randic index, Zagreb indices | Molecular connectivity, branching, and shape. chemmethod.com |

| Constitutional | Molecular weight, Atom counts, Bond counts | Basic molecular composition. |

In Silico Tools for SAR Landscape Analysis and Activity Optimization

A variety of computational tools are available to facilitate SAR landscape analysis and the optimization of biological activity. These tools range from software for calculating molecular descriptors to integrated platforms for building and validating QSAR models and performing molecular docking.

Descriptor Calculation Software : Programs like DRAGON and PaDEL can calculate thousands of molecular descriptors from a 2D or 3D molecular structure, which can then be used to build QSAR models. nih.govchemrevlett.com

QSAR Modeling Software : Software packages such as QSARINS provide a comprehensive environment for developing and validating QSAR models using various statistical methods, including multiple linear regression. nih.gov

Molecular Docking Programs : Tools like Glide and AutoDock are used to predict the binding orientation of a ligand to its target protein. arabjchem.org This information is invaluable for understanding the interactions at a molecular level and for designing new analogues with improved binding affinity. For piperidine derivatives, docking studies can reveal key hydrogen bonding or hydrophobic interactions within the active site of a target enzyme or receptor. researchgate.net

Pharmacophore Modeling Software : Programs like LigandScout and Phase can be used to generate a 3D pharmacophore model, which represents the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries for new compounds with the desired features.

ADMET Prediction Tools : In silico tools like SwissADME and PASS are used to predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. chemmethod.comresearchgate.net These predictions are crucial in the early stages of drug discovery to identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity issues.

By integrating these in silico tools, researchers can efficiently navigate the complex SAR landscape of this compound analogues, leading to a more rational and accelerated drug design process.

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Methodologies for Novel Chemical Entities Like 1 1 Pyridin 2 Yl Ethyl Piperidin 4 Ol

Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies in Preclinical Modelscriver.comoup.com

ADME studies are fundamental in drug discovery, providing insights into the disposition of a compound within an organism. criver.compharmtech.com These studies, conducted through a combination of in vitro and in vivo models, help identify candidates with desirable drug-like properties and mitigate the risk of failure in later development stages. nih.govsrce.hr

Absorption is the process by which a drug moves from the site of administration into the bloodstream. criver.com For orally administered drugs, this primarily involves crossing the intestinal epithelium. Both in vitro and in vivo models are used to predict a compound's absorption potential.

In Vitro Techniques: Early assessment of intestinal permeability is often conducted using non-cell-based and cell-based assays. srce.hr The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that models passive, transcellular permeability across an artificial lipid-coated membrane. nih.gov While it is a useful tool for prioritizing compounds in early discovery, it is an artificial system that may not capture all biological complexities. nih.gov

Cell-based assays, such as those using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells, are considered the industry standard. srce.hrnih.gov Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. mdpi.com These assays can evaluate both passive diffusion and the involvement of active transport mechanisms. mdpi.com A compound is generally considered highly permeable if its Caco-2 permeability value is high, which can predict a high fraction of absorption in humans. semanticscholar.orgnih.gov

| Assay Type | Principle | Advantages | Limitations |

|---|---|---|---|

| PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive diffusion across an artificial lipid membrane. | High-throughput, cost-effective, good for ranking compounds based on passive permeability. nih.gov | Lacks transporters and metabolic enzymes; does not model paracellular or active transport. nih.gov |

| Caco-2 Cell Assay | Measures permeability across a monolayer of human intestinal cells. | Gold standard; models passive, active, and paracellular transport; expresses some metabolic enzymes. srce.hrnih.gov | Lower throughput, more expensive, long culture time (21 days). |

In Vivo Techniques: In vivo absorption and bioavailability are ultimately determined in animal models, most commonly rodents (mice and rats). admescope.comconsensus.app In a typical study, the compound is administered via both an intravenous (IV) and an extravascular (e.g., oral, p.o.) route in separate groups of animals. admescope.com Blood samples are collected at various time points and analyzed to determine the plasma concentration-time profile. By comparing the Area Under the Curve (AUC) from oral and IV administration, the absolute oral bioavailability (F%) can be calculated, which represents the fraction of the administered oral dose that reaches systemic circulation. admescope.com

Distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body. criver.com The extent of distribution is influenced by factors like plasma protein binding, tissue permeability, and blood flow.

Plasma Protein Binding (PPB): Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. nih.gov According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to distribute into tissues, interact with targets, and be cleared from the body. nih.gov Therefore, determining the fraction unbound (fu) is critical for interpreting PK/PD relationships. wuxiapptec.com Several in vitro methods are used to measure PPB.

Equilibrium Dialysis: Considered the gold standard, this method involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane. At equilibrium, the concentration of free drug is the same in both chambers, allowing for the calculation of the unbound fraction. wuxiapptec.com

Ultrafiltration/Ultracentrifugation: These techniques use physical force to separate the free drug from the protein-bound drug in plasma. wuxiapptec.com

Tissue Distribution: To understand where a compound accumulates outside the bloodstream, tissue distribution studies are performed in animal models. frontiersin.org Following administration of the compound, animals are euthanized at predetermined time points, and various tissues (e.g., liver, kidney, lung, brain, heart, spleen) are collected. frontiersin.org The concentration of the drug in each tissue is quantified to assess the extent and rate of distribution. This information is crucial for identifying potential target organs for efficacy or toxicity and for calculating the volume of distribution (Vd), a key PK parameter. nih.gov

| Tissue | Concentration at 1h (ng/g) | Concentration at 8h (ng/g) | Tissue-to-Plasma Ratio (at 1h) |

|---|---|---|---|

| Blood | 500 | 50 | - |

| Plasma | 950 | 90 | 1.0 |

| Liver | 15200 | 1100 | 16.0 |

| Kidney | 12350 | 950 | 13.0 |

| Lung | 8550 | 600 | 9.0 |

| Heart | 2850 | 210 | 3.0 |

| Brain | 475 | 40 | 0.5 |

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. nih.gov This process typically converts lipophilic compounds into more water-soluble metabolites that can be easily excreted. nih.gov Assessing metabolic stability and identifying major metabolites are key components of preclinical evaluation. nih.govresearchgate.net

In Vitro Metabolic Stability: The intrinsic metabolic stability of a compound is assessed using various liver-derived preparations from preclinical species and humans to understand cross-species differences. nih.gov

Liver Microsomes: These subcellular fractions contain Phase I cytochrome P450 (CYP) enzymes and some Phase II enzymes. srce.hrnih.gov They are widely used in high-throughput screens to determine a compound's intrinsic clearance and metabolic half-life. researchgate.net

Hepatocytes: Intact liver cells (often cryopreserved) contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, as well as transporters. srce.hrnih.gov They provide a more comprehensive model of hepatic metabolism compared to microsomes. nih.gov

The disappearance of the parent compound over time in these systems is monitored to calculate parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. researchgate.net

Metabolite Identification (MetID): Identifying the structure of metabolites is crucial, as they can be pharmacologically active or contribute to toxicity. wuxiapptec.comresearchgate.net

In Vitro MetID: Following incubation in systems like hepatocytes or microsomes, samples are analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and structurally elucidate metabolites. acs.org This helps to identify potential "metabolic soft spots" on the molecule that are susceptible to modification. wuxiapptec.com

In Vivo Metabolite Profiling: Plasma, urine, and feces collected from in vivo PK studies are analyzed to understand the metabolic profile in a whole organism. wuxiapptec.com This confirms the relevance of in vitro findings and allows for a comparison of metabolite profiles across species (rat, dog, etc.) and with human data when it becomes available. wuxiapptec.comacs.org The goal is to ensure that preclinical toxicology species are exposed to all major human metabolites. acs.org

Excretion is the final removal of the drug and its metabolites from the body. criver.com Understanding the routes and rate of excretion is essential for determining a compound's dosing interval and potential for accumulation.

Excretion Pathways: The two primary routes of excretion are renal (via urine) and hepatobiliary (via feces). nih.govcreative-bioarray.com To determine the predominant pathway, mass balance studies are conducted in animal models, often using a radiolabeled version of the compound. tno.nl Animals are housed in metabolic cages that allow for the separate collection of urine and feces over a period of time (e.g., 72-96 hours). creative-bioarray.com The amount of radioactivity recovered in each matrix indicates the percentage of the dose eliminated by that route. For some compounds, direct biliary excretion is assessed in bile duct-cannulated rats. creative-bioarray.com

Clearance (CL) Determination: Clearance is a measure of the body's efficiency in eliminating a drug, defined as the volume of blood or plasma completely cleared of the drug per unit of time. nih.gov Total body clearance is the sum of clearance from all eliminating organs, primarily the liver (hepatic clearance, CLH) and the kidneys (renal clearance, CLR). nih.gov

Hepatic Clearance is often predicted by scaling in vitro intrinsic clearance data from liver microsomes or hepatocytes. nih.gov

Renal Clearance is determined from in vivo studies by measuring the rate of drug excretion in urine. researchgate.net Data from preclinical species can be used to predict human clearance through methods like allometric scaling, which relates physiological parameters to body weight across species. nih.govresearchgate.net

Pharmacokinetic Study Design and Analysis in Preclinical Animal Modelsnih.govresearchgate.net

Preclinical PK studies are designed to provide a quantitative characterization of a drug's ADME properties in a living system. nih.gov These studies are essential for selecting promising drug candidates and for designing safe and effective first-in-human clinical trials. allucent.com

The typical workflow begins with single-dose studies in rodents (e.g., rats) to gain an initial understanding of the PK profile. admescope.com This involves administering the compound and collecting blood samples at multiple time points to measure drug concentration. admescope.com From this data, key PK parameters are calculated using non-compartmental analysis, including: admescope.com

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

t1/2: Elimination half-life.

CL: Clearance.

Vd: Volume of distribution.

Selecting appropriate doses for preclinical studies is a critical step guided by dose-ranging studies. altasciences.com The primary goal of these studies is to establish a dose-response relationship and identify a range of doses that are both pharmacologically active and well-tolerated. altasciences.comnumberanalytics.com